molecular formula C5H10FNO B14855269 (1S,2R,5S)-2-amino-5-fluorocyclopentan-1-ol

(1S,2R,5S)-2-amino-5-fluorocyclopentan-1-ol

Katalognummer: B14855269
Molekulargewicht: 119.14 g/mol
InChI-Schlüssel: QRTAWJHVRQCBIP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1S,2R,5S)-2-amino-5-fluorocyclopentan-1-ol is a chiral compound with significant potential in various scientific fields. This compound features a cyclopentane ring substituted with an amino group and a fluorine atom, making it an interesting subject for research due to its unique structural properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method includes the use of cyclopentane derivatives, which undergo fluorination and subsequent amination under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and specific solvents to facilitate the reactions efficiently .

Analyse Chemischer Reaktionen

Types of Reactions

(1S,2R,5S)-2-amino-5-fluorocyclopentan-1-ol can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility .

Wissenschaftliche Forschungsanwendungen

(1S,2R,5S)-2-amino-5-fluorocyclopentan-1-ol has numerous applications in scientific research:

Wirkmechanismus

The mechanism by which (1S,2R,5S)-2-amino-5-fluorocyclopentan-1-ol exerts its effects involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include various biochemical processes, depending on the specific application .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

What sets (1S,2R,5S)-2-amino-5-fluorocyclopentan-1-ol apart is its specific combination of an amino group and a fluorine atom on a cyclopentane ring. This unique arrangement allows for distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Eigenschaften

Molekularformel

C5H10FNO

Molekulargewicht

119.14 g/mol

IUPAC-Name

2-amino-5-fluorocyclopentan-1-ol

InChI

InChI=1S/C5H10FNO/c6-3-1-2-4(7)5(3)8/h3-5,8H,1-2,7H2

InChI-Schlüssel

QRTAWJHVRQCBIP-UHFFFAOYSA-N

Kanonische SMILES

C1CC(C(C1N)O)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.